molecular formula C9H11NO2 B1324199 2-Cyclopentanoyloxazole CAS No. 898758-86-6

2-Cyclopentanoyloxazole

Cat. No.: B1324199
CAS No.: 898758-86-6
M. Wt: 165.19 g/mol
InChI Key: PULLTOZALWAOCN-UHFFFAOYSA-N
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Description

2-Cyclopentanoyloxazole: is a heterocyclic organic compound with the molecular formula C9H11NO2 . It features a five-membered oxazole ring fused with a cyclopentanone moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopentanoyloxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of cyclopentanone with an oxazole derivative in the presence of a suitable catalyst. The reaction conditions often include:

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems, such as magnetic nanocatalysts, has been explored to improve the synthesis of oxazole derivatives .

Chemical Reactions Analysis

Types of Reactions

2-Cyclopentanoyloxazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various alkyl or aryl groups onto the oxazole ring .

Scientific Research Applications

2-Cyclopentanoyloxazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Cyclopentanoyloxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-4-isoxazolecarboxylic acid
  • 2-Phenyl-4-isoxazolecarboxylic acid
  • 2-(4-Methylphenyl)-4-isoxazolecarboxylic acid

Uniqueness

2-Cyclopentanoyloxazole is unique due to its fused cyclopentanone and oxazole structure, which imparts distinct chemical and physical properties. This structural uniqueness makes it a valuable compound for various applications, particularly in medicinal chemistry and materials science .

Properties

IUPAC Name

cyclopentyl(1,3-oxazol-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c11-8(7-3-1-2-4-7)9-10-5-6-12-9/h5-7H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PULLTOZALWAOCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)C2=NC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60642046
Record name Cyclopentyl(1,3-oxazol-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60642046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898758-86-6
Record name Cyclopentyl(1,3-oxazol-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60642046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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